2-{[(5-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid
Description
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Properties
IUPAC Name |
2-[[(5-methylfuran-2-carbonyl)amino]methyl]furan-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-7-2-3-9(18-7)11(14)13-6-10-8(12(15)16)4-5-17-10/h2-5H,6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILWQCMPXIYLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=C(C=CO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(5-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid (CAS Number: 505066-96-6) is a bioactive compound characterized by its unique furan ring structure and functional groups. This article explores its biological activity, including potential antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
- Molecular Formula: C12H11NO5
- Molecular Weight: 249.23 g/mol
- Structure: The compound contains a furan ring, carboxylic acid, and amide functional groups, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial properties. The presence of the furan ring and carboxylic acid moieties suggests potential effectiveness against bacterial strains.
In a study focusing on related compounds, derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 15.6 to 250 µg/mL against various pathogens, indicating significant antimicrobial potential.
2. Anticancer Activity
The anticancer properties of the compound are attributed to its ability to interfere with cancer cell signaling pathways. Studies have shown that similar derivatives can inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 1.50 | Induces apoptosis | |
| PC-3 (Prostate) | 7.00 | Inhibits growth | |
| A549 (Lung) | 14.00 | Reduces viability |
The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly in the S phase.
3. Anti-inflammatory Activity
Compounds with similar structures have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests that this compound may also possess anti-inflammatory properties.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of derivatives of furan-based compounds against multiple bacterial strains, including MRSA and E. coli. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, suggesting that modifications to the furan structure could enhance antibacterial activity.
Case Study 2: Anticancer Mechanism
In vitro studies on breast cancer cell lines treated with furan derivatives revealed significant reductions in cell viability and alterations in cell morphology, indicating effective induction of apoptosis. The study highlighted the importance of structural features in enhancing anticancer efficacy.
The biological activity of this compound is primarily mediated through:
- Hydrogen Bonding: The carboxylic acid and amide groups can form hydrogen bonds with target enzymes or receptors.
- π-π Interactions: The furan rings may participate in π-π stacking interactions with nucleic acids or proteins.
These interactions can lead to inhibition of enzymatic activity or disruption of cellular processes.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a bioactive molecule, particularly in the development of pharmaceuticals targeting various diseases. The furan moiety is often associated with biological activity, making this compound a candidate for further investigation in drug discovery.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of furan-based compounds exhibit antimicrobial properties. For instance, compounds similar to 2-{[(5-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid have been tested against various bacterial strains, showing promising results in inhibiting growth .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including:
- Amidation : The carboxylic acid group can react with amines to form amides, which are valuable in pharmaceuticals.
- Coupling Reactions : The presence of the furan ring facilitates coupling reactions with other aromatic compounds, expanding its utility in synthetic pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of furan derivatives demonstrated that compounds structurally similar to this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to disruption of bacterial cell wall synthesis .
Case Study 2: Synthesis of Bioactive Molecules
In a synthetic chemistry study, researchers utilized this compound as a precursor for synthesizing novel amide derivatives. These derivatives were evaluated for their biological activities, leading to the identification of several candidates with enhanced pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
